Her2-IN-16
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Overview
Description
Her2-IN-16 is a compound known for its inhibitory effects on the human epidermal growth factor receptor 2 (HER2). This receptor is frequently overexpressed or mutated in various cancers, including breast and lung cancers. This compound has shown promise in inhibiting the proliferation of cancer cells with HER2 mutations, making it a valuable compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Her2-IN-16 is synthesized through a series of chemical reactions involving the formation of a specific molecular structure. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is formed through a series of condensation reactions involving aromatic compounds and nitrogen-containing heterocycles.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.
Automation and Continuous Flow Processes: Automated systems and continuous flow processes are employed to ensure consistent production and quality control.
Quality Assurance: Rigorous quality assurance protocols are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Her2-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical properties and potentially enhanced inhibitory activity .
Scientific Research Applications
Her2-IN-16 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit the proliferation of HER2-positive cancer cells.
Drug Development: The compound serves as a lead compound in the development of new HER2 inhibitors.
Biological Studies: This compound is used to study the biological pathways involved in HER2 signaling and its role in cancer progression.
Industrial Applications: The compound is used in the development of diagnostic tools and therapeutic agents targeting HER2-positive cancers.
Mechanism of Action
Her2-IN-16 exerts its effects by binding to the tyrosine kinase domain of the HER2 receptor. This binding inhibits the receptor’s activity, preventing the downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the HER2 YVMA exon 20 insertion mutation, which is commonly found in certain types of cancer . By inhibiting HER2 activity, this compound effectively reduces the proliferation of cancer cells and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A dual inhibitor of HER2 and epidermal growth factor receptor (EGFR) used in the treatment of HER2-positive breast cancer.
Neratinib: An irreversible tyrosine kinase inhibitor targeting HER2, used in the extended adjuvant treatment of HER2-positive breast cancer.
Afatinib: An irreversible inhibitor of HER2 and EGFR, used in the treatment of non-small cell lung cancer.
Uniqueness of Her2-IN-16
This compound is unique in its ability to specifically target the HER2 YVMA exon 20 insertion mutation with high potency. This specificity makes it a valuable tool in the treatment of cancers with this particular mutation, offering a targeted approach with potentially fewer side effects compared to broader inhibitors .
Properties
Molecular Formula |
C25H23N9O2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[1-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]azetidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H23N9O2/c1-3-23(35)30-18-12-32(13-18)20-7-9-34-24(20)25(27-15-29-34)31-17-4-5-21(16(2)10-17)36-19-6-8-33-22(11-19)26-14-28-33/h3-11,14-15,18H,1,12-13H2,2H3,(H,30,35)(H,27,29,31) |
InChI Key |
JQKHMIDWWPNRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)N4CC(C4)NC(=O)C=C)OC5=CC6=NC=NN6C=C5 |
Origin of Product |
United States |
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